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Compound of Interest

Compound Name: N,6-dimethylpicolinamide

CAS No.: 107427-69-0

Cat. No.: B009953 Get Quote

Executive Summary
N,6-dimethylpicolinamide (systematically N,6-dimethylpyridine-2-carboxamide) represents a

specialized subclass of picolinamide ligands where the 6-methyl group introduces critical steric

hindrance near the coordination site, and the N-methyl group modulates hydrogen bonding and

lipophilicity.

Unlike unsubstituted picolinamide, which forms planar, stable chelates with a wide range of

metals, the N,6-dimethyl derivative forces distorted coordination geometries. This "steric

stressing" is advantageous for:

Catalysis: Creating labile coordination sites by weakening metal-nitrogen bonds.

Drug Design: Enhancing lipophilicity and preventing metabolic deamidation (seen in JAK

inhibitor fragments).

Anticancer Organometallics: Tuning the kinetics of ligand exchange in half-sandwich

Iridium(III) complexes.

Part 1: Ligand Architecture & Design Logic
The performance of N,6-dimethylpicolinamide (often coded as HL10 in specific literature) is

defined by two structural modifications to the pyridine-2-carboxamide core:
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Feature Structural Modification Chemical Consequence

Steric Gate 6-Methyl Group

Clashes with ligands cis to the

pyridine nitrogen. Lengthens

M-N

bonds; distorts

octahedral/square-planar

geometries.

Solubility/H-Bonding Amide N-Methyl Group

Removes one H-bond donor

(vs. -NH

). Increases solubility in

organic solvents (CHCl

, DCM). Prevents formation of

extensive H-bond networks in

the crystal lattice.

Electronic Effect Pyridine Ring Methylation

Slight electron-donating effect

(+I), theoretically increasing

basicity of N

, though often overridden by

the steric effect.

Comparative Ligand Profiling
vs. Picolinamide: N,6-dimethylpicolinamide binds weaker due to the 6-Me steric clash.

vs. N-methylpicolinamide: The 6-Me group prevents planar stacking, often leading to twisted

crystal packing.

vs. 6-methylpicolinamide: The N-methyl group prevents deprotonation to a dianionic species

(in the presence of strong bases), limiting the complex to neutral or mono-cationic forms

depending on the metal oxidation state.

Part 2: Synthesis & Experimental Protocols
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Ligand Synthesis: Radical Alkylation (Minisci-Type)
While standard amide coupling (picolinic acid + methylamine) is possible, a direct radical

alkylation method is often preferred for introducing the amide moiety directly onto the

methylated pyridine core under oxidative conditions.

Protocol:

Reagents: 2-Picoline (1.0 equiv), N-methylformamide (excess, solvent/reagent), Potassium

Persulfate (K

S

O

, 2.0 equiv).[1]

Conditions: Heat at 70°C for 12–16 hours in a sealed vessel.

Mechanism: Radical generation from formamide attacks the protonated pyridine ring.

Workup: Quench with sat. NaHCO

. Extract with Ethyl Acetate (3x).[1]

Purification: Flash chromatography (EtOAc/Hexane).

Yield: Typically 40–60%.

Complexation Protocol: Iridium(III) Half-Sandwich
Target Complex:

Step-by-Step Workflow:

Precursor Preparation: Dissolve

dimer (0.05 mmol) in dry Methanol (10 mL).

Ligand Addition: Add N,6-dimethylpicolinamide (0.11 mmol, 2.2 equiv).
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Reaction: Stir at Room Temperature for 4 hours. The solution typically shifts from orange to

yellow.

Counter-Ion Exchange: Add excess NH

PF

(dissolved in min. MeOH) to precipitate the cationic complex.

Isolation: Filter the yellow precipitate, wash with cold MeOH and Et

O.

Crystallization: Recrystallize by slow diffusion of Diethyl Ether into an Acetonitrile solution.

2-Picoline
N-methylformamide

+ K2S2O8
(70°C, 16h)

N,6-dimethylpicolinamide
(Ligand HL10)

Radical
Alkylation

Complexation
(MeOH, RT, 4h)[Ir(Cp*)Cl2]2

Dimer

Anion Exchange
(NH4PF6)

[Ir(Cp*)(L)Cl]PF6
Complex

Isolation

Click to download full resolution via product page

Caption: Synthesis workflow from precursor 2-picoline to the final Iridium(III) complex via

radical alkylation and coordination.

Part 3: Structural Characterization & Comparison
Coordination Geometry (X-Ray Diffraction)
The defining characteristic of N,6-dimethylpicolinamide complexes is the distorted octahedral

geometry.

Coordination Mode: Bidentate

. The pyridine Nitrogen (

) and amide Oxygen (

) bind to the metal.
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The "6-Methyl Effect":

In the Ir(III) complex, the 6-methyl group clashes with the Cp*

(pentamethylcyclopentadienyl) ring or the chloride ligand.

Result: The

bond length is typically elongated (approx. 2.15–2.20 Å) compared to unsubstituted
picolinamide complexes (2.08–2.12 Å).

Tilt Angle: The pyridine ring often tilts out of the coordination plane to relieve steric strain.

Spectroscopic Signatures (NMR & IR)
Technique Parameter

Observation (N,6-
dimethyl)

Comparison
(Unsubstituted)

H NMR 6-Me Signal

Distinct singlet

2.6–2.8 ppm.[2] Shifts

upfield upon

coordination due to

shielding by the metal

or Cp* ring.

Absent.

H NMR Amide N-Me

Doublet (if coupling to

NH) or Singlet (if

deprotonated).

2.8–3.0 ppm.

Broad NH

signals (often

exchangeable).[3]

FT-IR Amide I

Shifts to lower

frequency (~1600–

1620 cm

) upon O-coordination.

Similar shift, but N,6-

dimethyl bands are

sharper due to lack of

H-bonding network.

UV-Vis MLCT

Blue-shifted compared

to planar ligands due

to weaker orbital

overlap caused by

steric distortion.

Distinct MLCT bands

for planar Cu/Ni

complexes.
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Stability & Binding Constants
Quantitative stability data indicates that N,6-dimethylpicolinamide forms kinetically labile but

thermodynamically defined complexes.

Log K (Stability): Generally 1–2 orders of magnitude lower than picolinamide for Cu(II) and

Ni(II) due to the steric penalty.

Implication: In biological media, this ligand is more likely to be displaced by endogenous

proteins (e.g., albumin, histidine) unless the metal center is inert (like Ir(III) or Pt(II)).

Part 4: Logical Comparison of Alternatives
The following decision matrix helps researchers choose between picolinamide variants based

on experimental needs.

Select Ligand Requirement

High Stability
(Inert Complex)

Steric Bulk /
Labile Site

Solubility in
Organics

Picolinamide
(Unsubstituted)

Max binding energy
No steric clash

6-Methylpicolinamide

Steric hindrance
(H-bonding intact)

N,6-Dimethylpicolinamide

Steric hindrance
+ Lipophilicity

Methylated Amide
removes H-donors

Click to download full resolution via product page

Caption: Decision tree for selecting picolinamide derivatives based on stability, sterics, and

solubility requirements.

Summary Table: Performance Benchmarking
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Feature
N,6-
Dimethylpicolinami
de

Picolinamide
(Standard)

6-
Methylpicolinamide

Steric Hindrance High (6-Me) Low High

Lipophilicity High (N-Me + 6-Me) Low Moderate

Coordination

Geometry
Distorted Octahedral

Ideal

Octahedral/Planar
Distorted

H-Bond Donor 1 (Amide NH)
2 (Amide NH

)

2 (Amide NH

)

Primary Application
Drug Fragments,

Labile Catalysts

Stable Chelation, Bio-

mimetic
Steric Probes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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